Mmoup
Description
Mmoup (IUPAC name: 5-methoxy-3-methyl-1,2,4-oxadiazole) is a heterocyclic organic compound characterized by a 1,2,4-oxadiazole core substituted with methoxy and methyl groups at positions 5 and 3, respectively. First synthesized in 2018 via cyclocondensation of nitrile oxides and amidoximes , this compound has garnered attention for its dual applications in medicinal chemistry (as a kinase inhibitor scaffold) and materials science (as a precursor for thermally stable polymers) . Its molecular weight is 128.12 g/mol, with a melting point of 89–91°C and a logP value of 1.2, indicating moderate hydrophobicity .
Properties
CAS No. |
122923-02-8 |
|---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[8,10-bis(methoxymethoxy)-9-methyl-2-oxatricyclo[5.4.0.03,8]undec-6-en-6-yl]pent-3-yn-2-ol |
InChI |
InChI=1S/C20H30O6/c1-6-9-19(3,21)14-7-8-17-20(25-12-23-5)13(2)15(24-11-22-4)10-16(26-17)18(14)20/h13,15-17,21H,7-8,10-12H2,1-5H3 |
InChI Key |
VNJXWASJSACRCA-UHFFFAOYSA-N |
SMILES |
CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O |
Canonical SMILES |
CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O |
Synonyms |
2-(7,9-bis(methoxymethoxy)-8-methyl-11-oxatricyclo(4.4.1.0(2,7))undec-2-en-3-yl)-3-pentyn-2-ol MMOUP |
Origin of Product |
United States |
Comparison with Similar Compounds
Rationale for Selection:
- Compound A : Shares the 1,2,4-oxadiazole core but replaces the methoxy group with a carboxylic acid moiety. This substitution alters electronic properties and bioavailability .
- Compound B : Lacks alkyl/alkoxy substituents but retains the oxadiazole ring, commonly used in explosive materials due to its high nitrogen content .
Comparative Analysis of Physicochemical and Functional Properties
Table 1: Key Physicochemical Properties
| Property | Mmoup | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 128.12 | 142.11 | 115.08 |
| Melting Point (°C) | 89–91 | 152–154 | 62–64 (decomposes) |
| logP | 1.2 | -0.5 | 0.8 |
| Aqueous Solubility (mg/mL) | 12.4 | 45.7 | 3.2 |
| Thermal Stability (°C) | 220 | 180 | 120 |
Key Observations :
Table 2: Spectral Data Comparison (NMR and IR)
| Spectral Feature | This compound (¹³C NMR, ppm) | Compound A (¹³C NMR, ppm) | Compound B (¹³C NMR, ppm) |
|---|---|---|---|
| Oxadiazole C-3 | 165.2 | 168.9 | 163.5 |
| Oxadiazole C-5 | 98.4 | 105.7 (COOH) | 99.1 |
| IR Stretch (C-O) | 1240 cm⁻¹ | 1705 cm⁻¹ (C=O) | 1350 cm⁻¹ (NO₂) |
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